Bienvenue dans la boutique en ligne BenchChem!

2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Medicinal Chemistry Building Blocks Isomer Comparison

Select this α-branched quinazolinone building block for SAR studies where N3-alkyl chain geometry is critical. Unlike the linear 4-substituted regioisomer (CAS 25818-89-7), the 2-(butanoic acid) motif provides a distinct conformational profile, pKa (~3.62), and LogP—irreplicable by simple substitution. The free carboxylic acid enables direct amide coupling, bioconjugation, or fluorescent probe synthesis without deprotection. Core scaffold validated by InhA inhibition (IC50 3.12 μM in acetamide series). ≥97% purity. For R&D use only.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 173070-45-6
Cat. No. B2431945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)butanoic acid
CAS173070-45-6
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
InChIInChI=1S/C12H12N2O3/c1-2-10(12(16)17)14-7-13-9-6-4-3-5-8(9)11(14)15/h3-7,10H,2H2,1H3,(H,16,17)
InChIKeyCVIZXZUKXBPCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid (CAS 173070-45-6): Core Scaffold and Physicochemical Identity for Procurement


2-(4-Oxoquinazolin-3(4H)-yl)butanoic acid (CAS 173070-45-6) is a heterocyclic building block belonging to the quinazolinone family. It possesses a molecular formula of C12H12N2O3 and a molecular weight of 232.24 g/mol . The structure comprises a 4-oxoquinazoline core N-substituted at the 3-position with a butanoic acid chain. This specific α-branched carboxylic acid motif is distinct from other quinazolinone derivatives, such as the regioisomeric 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7), which has an unbranched, linear alkyl chain . The compound is typically supplied with a purity of ≥95%, making it suitable for use as a research intermediate or scaffold for further derivatization .

Procurement Rationale for 2-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid: Why Scaffold and Chain Positioning Prevent Simple Substitution


In the procurement of quinazolinone-based building blocks, direct substitution is rarely chemically or functionally equivalent. The target compound, 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, differs from its closest analogs in two critical aspects: the point of attachment of the carboxylic acid chain and the presence of α-branching. For instance, the regioisomer 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid has an unbranched chain at the same N3 position, which results in different physicochemical properties (e.g., calculated LogP and pKa) and a distinct conformational profile that can alter binding affinity in biological systems . Similarly, substituting a quinazolinone scaffold for another heterocycle would fundamentally change the molecule's hydrogen-bonding network and π-stacking capabilities. Furthermore, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetic acid (e.g., the acetamide series) have been validated as direct enzyme inhibitors (e.g., InhA), demonstrating that the core scaffold is active and that the length and substitution of the N3-alkyl chain are key modulators of potency [1]. Therefore, selecting the correct 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid isomer is essential to maintain the intended synthetic trajectory or to preserve the specific pharmacophore geometry required for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid (173070-45-6) Against Analogs


Positional Isomerism: 2-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid vs. 4-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid – Divergent Physicochemical Profiles

The target compound is a positional isomer of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid. The difference in the alkyl chain attachment point (α-branched at C2 vs. linear at C4) results in distinct predicted physicochemical properties. The target compound (CAS 173070-45-6) has a predicted pKa of 3.62, while the 4-substituted isomer (CAS 25818-89-7) has a predicted LogP of 1.26 . The α-branching in the target compound introduces steric hindrance near the quinazolinone core, which can impact molecular recognition and synthetic elaboration differently compared to the linear isomer.

Medicinal Chemistry Building Blocks Isomer Comparison

Chain Length and Functional Group Impact: Butanoic Acid Motif vs. Acetamide Pharmacophore in Quinazolinone Inhibitors

While the target compound is a carboxylic acid, the closest validated active analog class comprises 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These acetamide analogs have demonstrated potent inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). The most active compound in that series, Compound 21, exhibited an IC50 of 3.12 μM against MTB InhA and a minimum inhibitory concentration (MIC) of 4.76 μM against the bacterium, while being non-cytotoxic at 100 μM [1]. The target compound, 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid, provides a key intermediate for generating amide libraries with a longer spacer (propyl vs. methyl) or for exploring carboxylic acid prodrug strategies, thereby extending the SAR beyond the acetamide series.

Anti-tubercular Enzyme Inhibition InhA

Core Scaffold Validation: Quinazolinone as a Privileged Structure in Mycobacterial Enzyme Inhibition

The quinazolinone scaffold has been independently validated as an effective core for inhibiting Mycobacterium tuberculosis targets beyond InhA. Specifically, (4-oxoquinazoline-3(4H)-yl)acetamide derivatives have been designed and evaluated as inhibitors of M. tuberculosis bd oxidase, a key enzyme in the bacterial respiratory chain [1]. While quantitative IC50 data for the exact target compound is not available for this target, the structural precedent confirms that the 4-oxoquinazoline core is privileged for anti-mycobacterial drug discovery. The butanoic acid variant provides a handle for conjugation or for exploring the impact of a free carboxylate on cellular permeability and target engagement within the same validated scaffold space.

Tuberculosis bd oxidase Quinazoline

Optimal Research and Industrial Application Scenarios for 2-(4-Oxoquinazolin-3(4H)-yl)butanoic Acid (173070-45-6)


Synthesis of Homologous Quinazolinone Amide Libraries for Anti-Tubercular Drug Discovery

Based on the potent InhA inhibition observed with 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (IC50 = 3.12 μM) [1], 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid serves as a key building block for generating a homologous amide library. By condensing the carboxylic acid with diverse amines, researchers can systematically explore the effect of an extended propanoic linker on enzyme inhibition, antibacterial potency, and cytotoxicity. This is a standard medicinal chemistry approach to probe the SAR of the N3-alkyl chain, potentially identifying new leads with improved selectivity or activity against drug-resistant strains.

Development of Conjugates and Targeted Probes Using a Carboxylic Acid Handle

The free carboxylic acid functionality of this compound, with a predicted pKa of 3.62 , provides a distinct synthetic handle compared to the more common acetamide derivatives. This allows for direct conjugation to amines, alcohols, or hydrazines without the need for a preliminary deprotection step. This is particularly useful for creating peptide-drug conjugates, fluorescent probes for target engagement studies, or biotinylated analogs for pull-down assays, all of which are valuable tools in chemical biology and target validation campaigns.

Exploring Physicochemical Property Modulation via Isomeric Carboxylic Acid Placement

The α-branched nature of the butanoic acid side chain distinguishes it from the linear 4-substituted regioisomer. This structural difference translates to a distinct predicted pKa and spatial orientation . Research programs focused on optimizing solubility, permeability, or metabolic stability can use this compound to directly compare the impact of α-branching at the N3 position versus a linear chain. This can be a critical variable in moving a compound from a potent in vitro inhibitor to a viable in vivo candidate.

Quote Request

Request a Quote for 2-(4-oxoquinazolin-3(4H)-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.